L-イデュロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

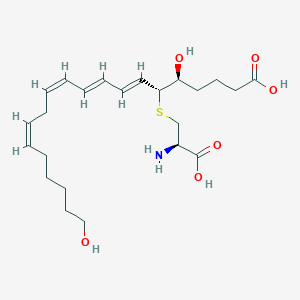

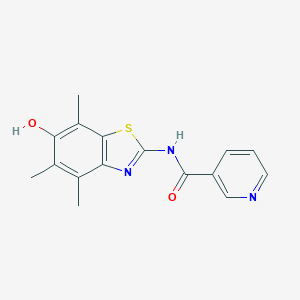

L-Iduronic acid (IdoA) is the major uronic acid component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin . It is also present in heparan sulfate, although here in a minor amount relative to its carbon-5 epimer glucuronic acid . IdoA is a hexapyranose sugar .

Synthesis Analysis

One critical part of the synthesis of heparinoid anticoagulants is the creation of the L-iduronic acid building block featured with unique conformational plasticity which is crucial for the anticoagulant activity . A study was conducted to see if a much more easily synthesizable sugar, the 6-deoxy-L-talose, built in a heparinoid oligosaccharide, could show a similar conformational plasticity . The talo-configured building block was formed by C4 epimerisation of the commercially available L-rhamnose with high efficacy at both the monosaccharide and the disaccharide level .

Molecular Structure Analysis

Iduronic acid (IdoA), unlike most other monosaccharides, can adopt different ring conformations, depending on the context of the molecular structure . Accurate modeling of this building block is essential for understanding the role of glycosaminoglycans and other glycoconjugates .

Chemical Reactions Analysis

The creation of the L-iduronic acid building block is a critical part of the synthesis of heparinoid anticoagulants . This building block is featured with unique conformational plasticity which is crucial for the anticoagulant activity .

Physical And Chemical Properties Analysis

L-Iduronic acid has a molecular weight of 194.14 g/mol . It is a hexapyranose sugar and can adopt different ring conformations, depending on the context of the molecular structure .

科学的研究の応用

グリコサミノグリカン合成

L-イデュロン酸は、ヘパリン、ヘパラン硫酸、およびデルマタン硫酸の酸性モノサッカライド成分であり、これらはグリコサミノグリカン(GAG)ファミリーに属するオリゴ糖であり、結合組織の構造成分です . GAGは、ヘキソン酸とD-ヘキソサミンからなる繰り返し二糖単位を共通して持っています .

タンパク質相互作用

ヘパリンとヘパラン硫酸は、マイクロヘテロジニティのため、線維芽細胞増殖因子、インターロイキン、インターフェロン、ケモカイン、細胞接着分子などの複数のタンパク質と相互作用し、多数の生物学的イベントで重要な役割を果たします .

L-イデュロン酸誘導体の合成

メチル1,2,3,4-テトラ-O-アセチル-α-L-イドピラヌロン酸など、L-イデュロン酸誘導体は、D-グルクロン酸アナログから合成できます.

L-イデュロネートの容易なグリコシル化

得られたメチル1,2,3,4-テトラ-O-アセチル-α-L-イデュロネートは、ビス(トリフルオロメタンスルホン酸)イミドを活性剤として用いた場合、L-イデュロン酸化のための良好なグリコシル供与体でした .

L-イデュロン酸の調製

メチル1,2,3,4-テトラ-O-アセチル-α-L-イデュロネートは、メチル1,2,3,4-テトラ-O-β-D-グルクロン酸から2段階で調製されました。フェリエの光臭素化とそれに続くトリス(トリメチルシリル)シランによるラジカル還元です .

生物学的イベント

生物学的に重要なタンパク質に結合する特定の配列を特定するために、ヘパリンまたはヘパラン硫酸の部分構造の合成に多くの努力が費やされてきました .

作用機序

Target of Action

L-Iduronic acid, also known as Iduronic acid, L- or L-Iduronic acid, sodium salt, is a major uronic acid component of the glycosaminoglycans (GAGs) dermatan sulfate and heparin . It is also present in heparan sulfate, although in a minor amount relative to its carbon-5 epimer glucuronic acid . The primary targets of L-Iduronic acid are these GAGs, which play crucial roles in various biological processes.

Mode of Action

L-Iduronic acid interacts with its targets, the GAGs, by being a structural component of these molecules . It may be modified by the addition of an O-sulfate group at carbon position 2 to form 2-O-sulfo-L-iduronic acid (IdoA2S) . This modification can influence the interaction of GAGs with other molecules and affect their function.

Biochemical Pathways

L-Iduronic acid is involved in the biosynthesis of GAGs, specifically dermatan sulfate and heparin . These GAGs are part of larger biochemical pathways related to cellular communication, growth, and development. Changes in the structure of L-Iduronic acid, such as the addition of an O-sulfate group, can affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of L-Iduronic acid’s action are primarily related to its role in the structure and function of GAGs . For example, it has been found that GAGs containing L-Iduronic acid were the only ones that inhibited respiratory syncytial virus (RSV) infection in cell culture .

生化学分析

Biochemical Properties

Iduronic acid, L- plays a key role in a variety of biological functions. It is involved in the metabolism of carbohydrates like glucose and other sugars into uronic acids, which are necessary intermediates in a number of metabolic processes . The presence of iduronic acid in chondroitin/dermatan sulfate changes the properties of the polysaccharides because it generates a more flexible chain with increased binding potentials .

Cellular Effects

Iduronic acid, L- influences multiple cellular properties, such as migration, proliferation, differentiation, angiogenesis, and the regulation of cytokine/growth factor activities . It is essential for preserving the structural stability of extracellular matrices and controlling a number of physiological processes .

Molecular Mechanism

The mechanism of action of Iduronic acid, L- involves its role in the formation of iduronic acid blocks in dermatan sulfate . Laronidase, a form of recombinant human alpha-L-iduronidase, catalyses the hydrolysis of terminal alpha-L-iduronic acid residues of dermatan sulfate and heparin .

Temporal Effects in Laboratory Settings

It is known that the presence of iduronic acid in chondroitin/dermatan sulfate changes the properties of the polysaccharides, influencing multiple cellular properties .

Dosage Effects in Animal Models

Animal models are widely used for novel drug development for treatment of diabetes and its complications .

Metabolic Pathways

Iduronic acid, L- is involved in the uronic acid pathway, which is essential for converting carbohydrates like glucose and other sugars into uronic acids . It is also involved in the biosynthesis of ascorbic acid .

Transport and Distribution

It is known that it is a major component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin, which are found both in extracellular matrices and on cell surfaces .

Subcellular Localization

It is known that it is a major component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin, which are found both in extracellular matrices and on cell surfaces .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Iduronic acid, L- can be achieved through a multi-step process involving the oxidation of a specific sugar derivative.", "Starting Materials": [ "D-glucuronic acid", "Sodium periodate", "Sodium borohydride", "Sodium hydroxide", "Acetic acid", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "D-glucuronic acid is dissolved in water and mixed with sodium periodate to form a reaction mixture.", "The reaction mixture is stirred at room temperature for a specific time period to allow for oxidation of the sugar derivative.", "Sodium borohydride is added to the reaction mixture to reduce the intermediate product to form Iduronic acid, L-.", "The reaction mixture is then neutralized with sodium hydroxide and the resulting solution is extracted with diethyl ether.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain a crude product.", "The crude product is dissolved in a mixture of acetic acid and methanol and stirred at room temperature for a specific time period.", "The resulting solution is filtered and the solvent is removed under reduced pressure to obtain pure Iduronic acid, L-." ] } | |

CAS番号 |

2073-35-0 |

分子式 |

C6H10O7 |

分子量 |

194.14 g/mol |

IUPAC名 |

(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6?/m0/s1 |

InChIキー |

AEMOLEFTQBMNLQ-HNFCZKTMSA-N |

異性体SMILES |

[C@@H]1([C@@H]([C@@H](OC([C@@H]1O)O)C(=O)O)O)O |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

正規SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

同義語 |

L-IDURONIC ACID; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydropyran-2-carboxylic acid; L-Iduronic acid min. 98% |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)

![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)